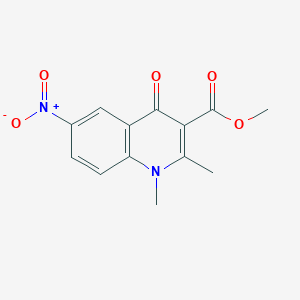
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate typically involves the reaction of 1,2-dimethylquinoline with nitric acid to introduce the nitro group at the 6-position. This is followed by the esterification of the carboxylic acid group at the 3-position using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Catalyst: Sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group at the 4-position can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures (80-100°C).
Major Products Formed
Reduction of Nitro Group: 1,2-dimethyl-6-amino-4-oxoquinoline-3-carboxylate.
Reduction of Carbonyl Group: 1,2-dimethyl-6-nitro-4-hydroxyquinoline-3-carboxylate.
Substitution Reactions: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
1,2-Dimethyl-4-oxoquinoline-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline-4-carboxylate: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
Methyl 6-nitro-4-oxoquinoline-3-carboxylate: Lacks the 1,2-dimethyl substitution, leading to different steric and electronic properties.
Uniqueness
Methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate is unique due to the presence of both the nitro group and the 1,2-dimethyl substitution, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
methyl 1,2-dimethyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-11(13(17)20-3)12(16)9-6-8(15(18)19)4-5-10(9)14(7)2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNCJJKUWUNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-Dichloroanilino)methyl]-4-nitrophenol](/img/structure/B8043925.png)
![2-[2,3-bis(dimethylamino)propoxy]-N,N,N',N'-tetramethylpropane-1,3-diamine](/img/structure/B8043935.png)
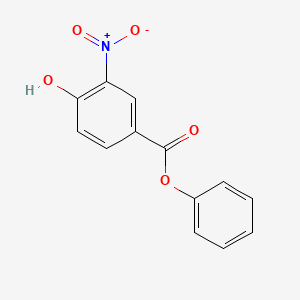
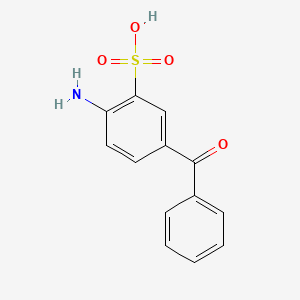
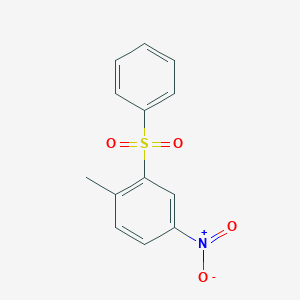
![N-[2-(benzenesulfonyl)phenyl]formamide](/img/structure/B8043966.png)
![4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline](/img/structure/B8043972.png)
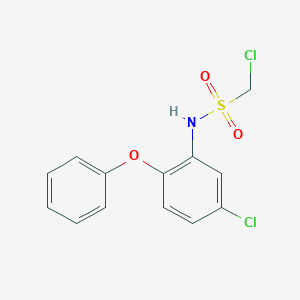
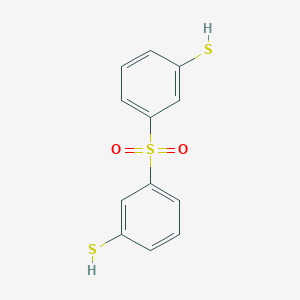
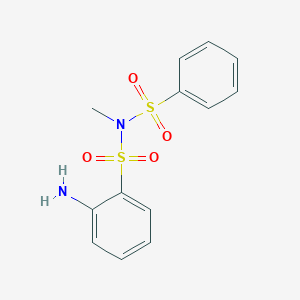
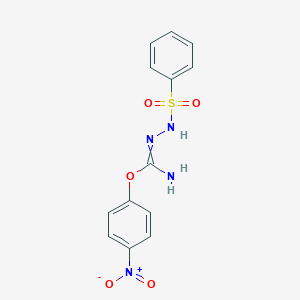
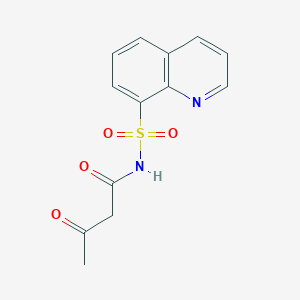
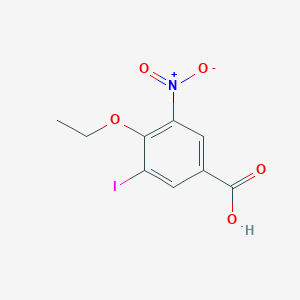
![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
